Potassium 3-sulfolanyldithiocarbamate
Overview
Description
Potassium 3-sulfolanyldithiocarbamate is a chemical compound with the formula C5H9KNO2S3 . It is available from various suppliers .
Chemical Reactions Analysis
The intermediate products of the radiolysis of Potassium 3-sulfolanyldithiocarbamate were studied by the method of pulsed radiolysis . It was found that the hydrated electron adds to the sulfonyl and dithiocarbamate groups to form anion radicals A and B, which have maximal absorption at /lambda//sub max/ /equals/ 600 and 315 nm, respectively .
Scientific Research Applications
Synthesis of Organic Sulfonic Acid Derivatives
An efficient method for synthesizing organic sulfonic acid potassium derivatives containing dithiocarbamate side chains was developed. This method involves reacting amines with carbon disulfide and sultones in the presence of K3PO4 in water at room temperature. The resultant organic sulfonic acid potassium derivatives are easily transformed into corresponding organic sulfonic acids, which can further react with amines to afford important organic sulfonamides containing dithiocarbamate side chains (Li, Zhou, Wang, Sun, Ge, & Li, 2016).
Characterization of Metal Complexes
Research involved synthesizing and characterizing new ligands (potassium 5-cyano-3-formyl-1H-indole-1-carbodithioate) containing sulfur donor atoms. These ligands were synthesized in the presence of an alkali base (NaOH) and characterized using various techniques. Additionally, the study explored the antimicrobial activity of synthesized dithiocarbamate ligands and their metal complexes against different types of bacteria and pathogenic fungi (Al-Obaidy, Ibraheem, & Mesher, 2020).
Potassium-Ion Oxygen Battery Development
A study reported on a high-capacity anode material for potassium-oxygen and potassium-ion batteries. The material, an antimony-based electrode, exhibits a high reversible storage capacity, indicating its potential application in advanced battery technologies (McCulloch, Ren, Yu, Huang, & Wu, 2015).
properties
InChI |
InChI=1S/C5H9NO2S3.K/c7-11(8)2-1-4(3-11)6-5(9)10;/h4H,1-3H2,(H2,6,9,10); | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFPXUIQIOSHBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)S.[K] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KNO2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932212 | |
Record name | (1,1-Dioxo-1lambda~6~-thiolan-3-yl)carbonimidodithioic acid--potassium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-sulfolanyldithiocarbamate | |
CAS RN |
144089-87-2 | |
Record name | Potassium 3-sulfolanyldithiocarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144089872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1-Dioxo-1lambda~6~-thiolan-3-yl)carbonimidodithioic acid--potassium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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